molecular formula C7H4Cl3NO B6161302 3-amino-2,4,6-trichlorobenzaldehyde CAS No. 36648-14-3

3-amino-2,4,6-trichlorobenzaldehyde

Cat. No.: B6161302
CAS No.: 36648-14-3
M. Wt: 224.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2,4,6-trichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl3NO It is a derivative of benzaldehyde, where three chlorine atoms are substituted at the 2, 4, and 6 positions, and an amino group is substituted at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,4,6-trichlorobenzaldehyde typically involves the chlorination of 3-amino-benzaldehyde. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from benzene. The steps include nitration to form nitrobenzene, reduction to form aniline, and subsequent chlorination and formylation to introduce the aldehyde group. The process requires careful control of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2,4,6-trichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 3-amino-2,4,6-trichlorobenzoic acid.

    Reduction: 3-amino-2,4,6-trichlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-2,4,6-trichlorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2,4,6-trichlorobenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can form covalent bonds with nucleophilic sites. The chlorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trichlorobenzaldehyde: Similar structure but lacks the amino group.

    3-amino-4,5,6-trichlorobenzaldehyde: Similar structure but different positions of chlorine atoms.

    3-amino-2,4-dichlorobenzaldehyde: Similar structure but fewer chlorine atoms.

Uniqueness

3-amino-2,4,6-trichlorobenzaldehyde is unique due to the specific arrangement of chlorine atoms and the presence of both amino and aldehyde functional groups

Properties

CAS No.

36648-14-3

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.